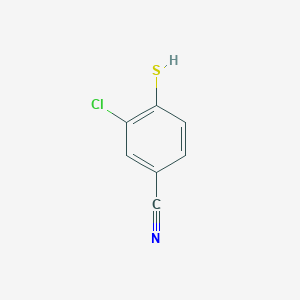

3-Chloro-4-sulfanylbenzonitrile

Overview

Description

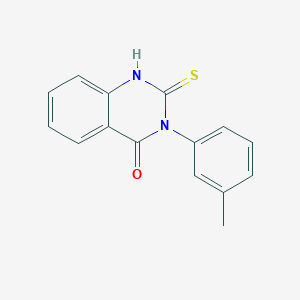

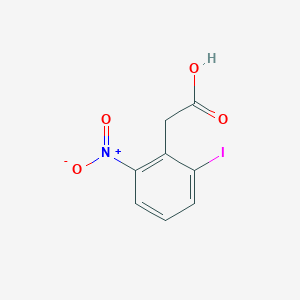

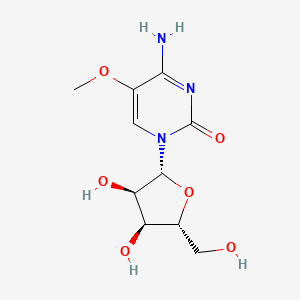

3-Chloro-4-sulfanylbenzonitrile is a chemical compound with the formula C7H4ClNS and a molecular weight of 169.63 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-4-sulfanylbenzonitrile, focusing on six unique fields:

Pharmaceutical Research

3-Chloro-4-sulfanylbenzonitrile is extensively studied for its potential in pharmaceutical applications. Its unique chemical structure allows it to act as a precursor in the synthesis of various bioactive compounds. Researchers are exploring its use in developing new drugs for treating bacterial and fungal infections due to its potential antimicrobial properties .

Organic Synthesis

In organic chemistry, 3-Chloro-4-sulfanylbenzonitrile serves as a valuable intermediate. It is used in the synthesis of complex organic molecules, including heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Its reactivity with various nucleophiles makes it a versatile building block in synthetic chemistry .

Material Science

This compound is also investigated for its applications in material science. It can be used in the synthesis of novel polymers and materials with unique properties. For instance, its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials, making them suitable for advanced engineering applications .

Catalysis

3-Chloro-4-sulfanylbenzonitrile is studied for its role as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can facilitate various chemical reactions, including cross-coupling reactions and hydrogenation processes. This application is particularly important in industrial chemistry for the efficient production of fine chemicals .

Environmental Chemistry

In environmental chemistry, 3-Chloro-4-sulfanylbenzonitrile is explored for its potential in pollutant degradation. Researchers are investigating its use in the development of photocatalysts that can degrade harmful organic pollutants in water and soil. This application is crucial for environmental remediation and sustainable development .

Biochemical Research

The compound is also of interest in biochemical research, particularly in the study of enzyme inhibition. Its structure allows it to interact with various enzymes, making it a useful tool for probing enzyme mechanisms and developing enzyme inhibitors. This research can lead to the discovery of new therapeutic agents for diseases where enzyme regulation is a key factor .

Safety and Hazards

The safety data for 3-Chloro-4-sulfanylbenzonitrile indicates that it is classified as a dangerous substance. It carries hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H332 (harmful if inhaled), H372 (causes damage to organs through prolonged or repeated exposure), and H400 (very toxic to aquatic life) .

properties

IUPAC Name |

3-chloro-4-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKVKWCEOWGZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601881 | |

| Record name | 3-Chloro-4-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-sulfanylbenzonitrile | |

CAS RN |

38234-93-4 | |

| Record name | 3-Chloro-4-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.